molecular formula C12H13N3O5 B2869463 1-(3,5-Dinitrobenzoyl)piperidine CAS No. 57499-86-2

1-(3,5-Dinitrobenzoyl)piperidine

Cat. No. B2869463
CAS RN: 57499-86-2
M. Wt: 279.252
InChI Key: OLDIZVYVZUAMIZ-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)piperidine is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1-(3,5-Dinitrobenzoyl)piperidine derivative would have additional functional groups attached to the piperidine ring.


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the synthesis of biologically active compounds. “1-(3,5-Dinitrobenzoyl)piperidine” can be used as a building block in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant for their pharmacological activities.

Anticancer Agent Development

Piperidine structures are often found in compounds with anticancer properties. “1-(3,5-Dinitrobenzoyl)piperidine” may serve as a precursor in the synthesis of piperidine-based anticancer agents. It can be involved in the development of new classes of tubulin inhibitors, which are potent anticancer agents used to treat cancers like prostate cancer .

Pharmaceutical Drug Design

The piperidine moiety is a common feature in many pharmaceutical drugs. “1-(3,5-Dinitrobenzoyl)piperidine” could be utilized in the design and construction of new drugs, especially considering its potential to introduce nitro groups into the piperidine ring, which can significantly alter the pharmacological profile of the compound .

Organic Synthesis and Functionalization

In organic chemistry, “1-(3,5-Dinitrobenzoyl)piperidine” can be used for the functionalization of other organic molecules. It can participate in multicomponent reactions, cyclization, and cycloaddition processes, leading to the formation of complex organic structures with potential industrial and pharmaceutical applications .

Biological Studies and Therapeutic Applications

This compound can be used in biological studies to understand the role of piperidine derivatives in various biological systems. Its derivatives have been reported to possess therapeutic applications such as antihypertensive, antiulcer, antimicrobial, and many other activities .

Industrial Chemical Synthesis

“1-(3,5-Dinitrobenzoyl)piperidine” may find applications in industrial chemical synthesis, where it can be used to produce other chemical compounds on a large scale. Its derivatives can be used in the manufacturing of materials that require specific chemical properties imparted by the piperidine structure .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation. Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(3,5-dinitrophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDIZVYVZUAMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dinitrobenzoyl)piperidine

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